3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position makes it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 3-position .
Scientific Research Applications
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and carboxylic acid group allows for unique interactions and reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
Molecular Formula |
C7H4IN3O2 |
---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-4-3-10-11-5(7(12)13)1-2-9-6(4)11/h1-3H,(H,12,13) |
InChI Key |
NGGCCQMXKSYZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)I)N=C1)C(=O)O |
Origin of Product |
United States |
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